molecular formula C18H19ClN2O11S B1206798 1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid

1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid

Cat. No. B1206798
M. Wt: 506.9 g/mol
InChI Key: RNVHHPUYELVHRE-ZBCYVVTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R,5S)-6-{4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoyloxy}-3,4,5-trihydroxyoxane-2-carboxylic acid is a glucosiduronic acid.

Scientific Research Applications

Corrosion Inhibition

1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid and its derivatives have been explored as potential corrosion inhibitors. Studies show that these compounds can effectively inhibit mild steel corrosion in sulphuric acid solutions. Their efficiency increases with concentration but decreases with rising temperature. These inhibitors are of mixed type, as confirmed by potentiodynamic polarization measurements, and adhere to metal surfaces following Langmuir adsorption isotherm principles (Sappani & Karthikeyan, 2014).

Molecular Docking and Quantum Chemical Analysis

Molecular docking and quantum chemical studies have been conducted to understand the energy and geometry of these compounds. This research helps to comprehend their bonding features and stability in various states. For example, the natural bond orbital (NBO) analysis indicates the occurrence of intramolecular charge transfer within the molecule, contributing to its stability. These studies provide essential insights into the potential therapeutic applications of the compound, such as anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2022).

Antimicrobial Properties

Research into the antimicrobial properties of furan ring-containing organic ligands, which include derivatives of 1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid, has shown varying levels of inhibition against different strains of human pathogenic bacteria. This suggests potential applications in developing new antimicrobial agents (Patel, 2020).

Chelating Properties

The compound has been investigated for its chelating properties with transition metals. This research provides valuable information for developing new metal complexes with potential applications in various fields, including catalysis and materials science (Varde & Acharya, 2017).

properties

Product Name

1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid

Molecular Formula

C18H19ClN2O11S

Molecular Weight

506.9 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18?/m0/s1

InChI Key

RNVHHPUYELVHRE-ZBCYVVTKSA-N

Isomeric SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid
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1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid
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1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid
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1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid
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1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid
Reactant of Route 6
1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid

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